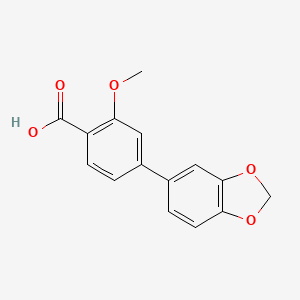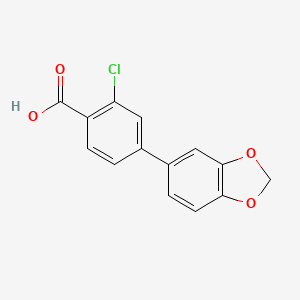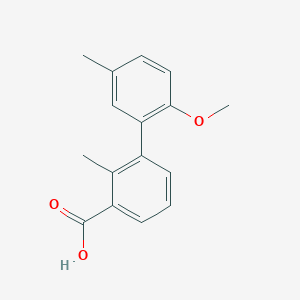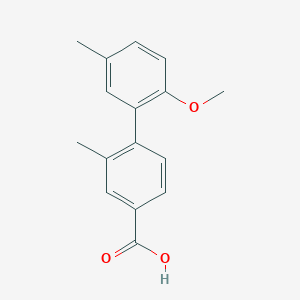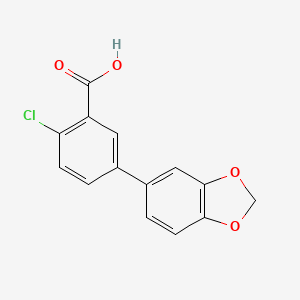
5-Chloro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-3-(3,4-methylenedioxyphenyl)benzoic acid, 95% (also known as 5-chloro-3-MDPA) is a chemical compound that is widely used in scientific research due to its unique properties. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. 5-chloro-3-MDPA is a derivative of benzoic acid, and is commonly used in organic synthesis, as well as in the production of pharmaceuticals and other industrial products. This compound has a wide range of applications in the laboratory, and has been extensively studied by scientists.
作用機序
The mechanism of action of 5-chloro-3-MDPA is not well understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, which can affect the metabolism of certain molecules. Additionally, 5-chloro-3-MDPA has been shown to interact with certain proteins, which can affect the structure and function of these proteins. This can lead to changes in the activity of certain enzymes, and can also affect the activity of other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-chloro-3-MDPA are not well understood. However, this compound has been shown to interact with certain proteins, which can affect the structure and function of these proteins. Additionally, 5-chloro-3-MDPA has been shown to inhibit certain enzymes, which can lead to changes in the metabolism of certain molecules. This can lead to changes in the activity of certain enzymes, and can also affect the activity of other molecules.
実験室実験の利点と制限
The advantages of using 5-chloro-3-MDPA in laboratory experiments include its low cost, its high solubility in organic solvents, and its ability to interact with certain proteins and enzymes. Additionally, this compound is relatively stable and has a low toxicity. However, there are some limitations to using 5-chloro-3-MDPA in laboratory experiments. This compound is not soluble in water, and is not very stable in the presence of light or heat. Additionally, 5-chloro-3-MDPA can be toxic if ingested or inhaled, and should be handled with care.
将来の方向性
The future directions for the use of 5-chloro-3-MDPA in scientific research are numerous. This compound could be used to further study the properties of organic compounds, to develop new drugs and other products, to study the structure of proteins, and to develop new materials. Additionally, 5-chloro-3-MDPA could be used to study the biochemical and physiological effects of certain molecules, and to develop new ways to inhibit certain enzymes. Finally, this compound could also be used to study the interactions between proteins and other molecules, and to develop new ways to manipulate these interactions.
合成法
The synthesis of 5-chloro-3-MDPA can be achieved through several different methods. The most common method involves the reaction of 3,4-methylenedioxyphenylbenzoic acid with chlorine gas in the presence of a catalyst. This reaction produces 5-chloro-3-MDPA as the main product, along with other byproducts. Other methods for the synthesis of 5-chloro-3-MDPA include the reaction of 3,4-methylenedioxyphenylbenzoic acid with sodium hypochlorite, the reaction of 3,4-methylenedioxyphenylbenzoic acid with phosphorus oxychloride, and the reaction of 3,4-methylenedioxyphenylbenzoic acid with aryl halides.
科学的研究の応用
5-chloro-3-MDPA is widely used in scientific research due to its unique properties. It has been used to study the properties of organic compounds, to determine the structure of proteins, and to develop new drugs and other products. Additionally, 5-chloro-3-MDPA has been used in the synthesis of various organic compounds, such as dyes, pharmaceuticals, and other industrial products. It has also been used in the synthesis of various polymers and other materials.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-5-chlorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-11-4-9(3-10(5-11)14(16)17)8-1-2-12-13(6-8)19-7-18-12/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWIHBPQSERRKSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=CC(=C3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







